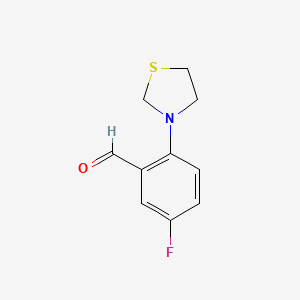

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

CAS No.: 1779119-80-0

Cat. No.: VC2744512

Molecular Formula: C10H10FNOS

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779119-80-0 |

|---|---|

| Molecular Formula | C10H10FNOS |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 5-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 |

| Standard InChI Key | SIFDPKPYHMJREB-UHFFFAOYSA-N |

| SMILES | C1CSCN1C2=C(C=C(C=C2)F)C=O |

| Canonical SMILES | C1CSCN1C2=C(C=C(C=C2)F)C=O |

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a synthetic organic compound characterized by its benzaldehyde backbone substituted with a fluorine atom at the 5-position and a thiazolidin-3-yl group at the 2-position. This arrangement creates a molecule with diverse functional properties and reactive sites.

Basic Chemical Information

The compound possesses the following fundamental chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1779119-80-0 |

| Molecular Formula | C₁₀H₁₀FNOS |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 5-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H10FNOS/c11-9-1-2-10(8(5-9)6-13)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 |

| Standard InChIKey | SIFDPKPYHMJREB-UHFFFAOYSA-N |

| SMILES Notation | C1CSCN1C2=C(C=C(C=C2)F)C=O |

Table 1: Chemical identity parameters of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Structural Features

The molecular architecture of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde incorporates several key structural elements that contribute to its chemical behavior:

-

A benzaldehyde core structure featuring an aldehyde group (-CHO)

-

A fluorine atom substituent at the 5-position of the benzene ring

-

A five-membered thiazolidine heterocyclic ring containing both sulfur and nitrogen atoms

-

The thiazolidine ring connected to the benzene ring at the 2-position via the nitrogen atom

These structural features create a molecule with multiple reactive centers and functional groups that can participate in various chemical transformations.

Physical and Chemical Properties

5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde exhibits distinctive physical and chemical properties that derive from its molecular structure and the presence of specific functional groups.

Physical Properties

While detailed physical property data for this specific compound is limited in the literature, general characteristics can be inferred based on its structure:

| Property | Description/Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | Typically pale yellow to off-white |

| Solubility | Likely soluble in organic solvents such as methanol, dichloromethane, and DMSO |

| Melting Point | Not definitively established in available literature |

| Boiling Point | Not definitively established in available literature |

Table 2: Physical properties of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Chemical Reactivity

The chemical behavior of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is influenced by its functional groups:

-

The aldehyde group (-CHO) serves as an electrophilic center, readily participating in nucleophilic addition reactions, condensations, and oxidation-reduction processes.

-

The fluorine atom, being electronegative, withdraws electron density from the benzene ring, affecting the electronic distribution and reactivity of the aromatic system.

-

The thiazolidine ring introduces a heterocyclic component with nucleophilic nitrogen and sulfur atoms that can participate in various reactions.

-

The combination of these features creates a molecule with multiple reactive sites and potential for diverse chemical transformations.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, ethanol, dichloromethane, or DMF |

| Catalyst | Base catalysts (Et₃N, pyridine), Lewis acids (BF₃·OEt₂), or ionic liquids |

| Temperature | Room temperature to reflux conditions (25-80°C) |

| Reaction Time | 3-7 hours typically required for completion |

| Purification | Column chromatography or recrystallization from appropriate solvents |

Table 3: Typical reaction conditions for thiazolidine synthesis

Spectroscopic Characterization

Spectroscopic data provides essential information for structure confirmation and purity assessment of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde would likely include:

-

C=O stretching vibration: strong band at approximately 1680-1710 cm⁻¹

-

C-F stretching vibration: band at approximately 1000-1400 cm⁻¹

-

C-N stretching vibration: band at approximately 1200-1350 cm⁻¹

-

C-S stretching vibration: band at approximately 600-700 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

-

Molecular ion peak [M]⁺ at m/z 211

-

Characteristic fragmentation patterns involving loss of the aldehyde group and cleavage of the thiazolidine ring

| Structural Feature | Potential Biological Significance |

|---|---|

| Fluorine substitution | Enhanced metabolic stability, improved lipophilicity, and increased binding affinity to target proteins |

| Thiazolidine ring | Core structure found in various bioactive compounds, contributes to antimicrobial activity |

| Aldehyde group | Reactive functional group that can participate in covalent binding with biological targets |

| Position of substituents | Critical for determining binding interactions with specific biological targets |

Table 4: Structure-activity relationships of key structural elements

Synthetic Intermediates

Beyond direct biological applications, 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde may serve as a valuable intermediate in organic synthesis:

-

The aldehyde functionality provides a reactive site for further transformations, such as condensation reactions with various nucleophiles.

-

The compound could potentially serve as a building block for the synthesis of more complex heterocyclic systems with enhanced biological activities.

-

The fluorine substitution offers opportunities for selective functionalization and modification of the aromatic ring.

Recent Research and Future Directions

Research on 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde and related compounds continues to evolve, with several promising directions for future investigation.

Current Research Gaps

Several aspects of 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde remain underexplored:

-

Optimized synthetic routes specifically for this compound

-

Comprehensive physical and spectroscopic characterization

-

Detailed biological activity screening

-

Structure-activity relationship studies focused on this specific fluorinated derivative

Future Research Directions

Promising areas for future investigation include:

-

Synthesis Optimization: Development of more efficient, green, and scalable synthetic methodologies for 5-Fluoro-2-(thiazolidin-3-yl)benzaldehyde production .

-

Biological Activity Screening: Comprehensive evaluation of potential antimicrobial, antifungal, antiviral, and anticancer activities of the compound and its derivatives .

-

Structure Modification Studies: Systematic modification of the compound structure to enhance biological activity and improve physicochemical properties.

-

Drug Delivery Applications: Investigation of the compound's potential as a component in drug delivery systems, particularly for targeted therapy.

-

Computational Studies: Molecular modeling and docking studies to predict interactions with biological targets and guide rational design of derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume